Cas no 1806920-76-2 (3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine)

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. Its unique substitution pattern, including chloro, difluoromethyl, and fluoro substituents, enhances its utility in the development of agrochemicals and pharmaceuticals. The bromomethyl group facilitates further functionalization through nucleophilic substitution or cross-coupling reactions, while the electron-withdrawing effects of the halogens improve reactivity in heterocyclic transformations. This compound is particularly valuable for constructing complex molecules requiring selective modifications. Its stability under standard handling conditions ensures reliable performance in synthetic applications. Suitable for use in controlled environments, it serves as a key building block for advanced chemical research and industrial processes.
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine structure
1806920-76-2 structure
商品名:3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine
CAS番号:1806920-76-2
MF:C7H4BrClF3N
メガワット:274.465570449829
CID:4866079

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine
    • インチ: 1S/C7H4BrClF3N/c8-2-3-1-4(10)5(7(11)12)13-6(3)9/h1,7H,2H2
    • InChIKey: DUOXOYSHMLTCIK-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(N=C(C(F)F)C(=C1)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 12.9

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029054207-250mg
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806920-76-2 97%
250mg
$998.40 2022-03-31
Alichem
A029054207-1g
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806920-76-2 97%
1g
$3,039.60 2022-03-31
Alichem
A029054207-500mg
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806920-76-2 97%
500mg
$1,662.60 2022-03-31

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine 関連文献

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridineに関する追加情報

Introduction to 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine (CAS No. 1806920-76-2)

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine, identified by its CAS number 1806920-76-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine, particularly the presence of bromomethyl, chloro, and difluoromethyl substituents, make it a versatile intermediate in synthetic chemistry, enabling the construction of more complex molecular architectures.

The bromomethyl group at the 3-position of the pyridine ring introduces a reactive site for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This reactivity is particularly valuable in medicinal chemistry, where such intermediates are often used to generate libraries of compounds for screening against biological targets. The chloro substituent at the 2-position and the difluoromethyl group at the 6-position further enhance the compound's synthetic utility by providing additional handles for further derivatization. The fluorine atoms, both at the 5-position and as part of the difluoromethyl group, contribute to the molecule's metabolic stability and binding affinity, key factors in drug design.

In recent years, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine has been explored in several cutting-edge research projects aimed at developing novel therapeutic agents. One notable area of investigation is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By leveraging the reactivity of the bromomethyl group, researchers have been able to introduce various pharmacophores that modulate kinase activity. For instance, studies have demonstrated that derivatives of this compound can inhibit specific kinases by binding to their active sites and disrupting normal cellular processes.

Another promising application of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine is in the development of antiviral agents. The structural motif of pyridine derivatives has shown efficacy against a range of viral infections due to their ability to interfere with viral replication cycles. The presence of multiple halogen atoms in this compound enhances its interaction with biological targets by improving lipophilicity and binding affinity. Recent publications have highlighted its role in synthesizing compounds that exhibit potent antiviral activity against RNA viruses, including those responsible for influenza and hepatitis C. The difluoromethyl group, in particular, has been shown to increase metabolic stability, reducing the likelihood of rapid degradation within the body.

The compound's potential extends beyond oncology and virology into other therapeutic areas such as inflammation and neurodegenerative diseases. Researchers have utilized 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine as a building block for synthesizing molecules that target inflammatory pathways. Inflammation is a hallmark of many chronic diseases, and inhibiting key inflammatory mediators can lead to significant therapeutic benefits. Additionally, pyridine derivatives have been explored for their neuroprotective properties, with some studies suggesting that they can mitigate neuronal damage caused by oxidative stress and neuroinflammation.

The synthetic methodologies employed in generating 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine are also worth mentioning. The synthesis typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key steps include halogenation reactions to introduce chloro and bromo substituents, followed by fluorination techniques to incorporate fluorine atoms at specific positions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired pyridine core with high regioselectivity. These advances in synthetic chemistry have not only facilitated access to this compound but also paved the way for exploring its derivatives with enhanced pharmacological properties.

From a computational chemistry perspective, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Computer simulations have helped elucidate how different substituents influence binding affinity and specificity, providing insights into structure-activity relationships (SAR). These studies are crucial for optimizing lead compounds into viable drug candidates. Additionally, computational methods have been used to predict potential side effects and metabolic pathways, aiding in the design of safer and more effective therapeutic agents.

The safety profile of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine is another critical aspect that has been thoroughly investigated. While preliminary studies suggest that it exhibits moderate solubility in organic solvents commonly used in pharmaceutical research, its toxicity remains under evaluation. Researchers are employing both in vitro assays and animal models to assess its safety margins. These studies are essential for ensuring that any potential therapeutic applications do not come with undue risks to patients.

In conclusion,3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine (CAS No. 1806920-76-2) represents a valuable scaffold in modern drug discovery efforts due to its structural complexity and synthetic versatility. Its applications span multiple therapeutic areas, including oncology, virology, inflammation, and neurodegenerative diseases. Ongoing research continues to uncover new ways to harness its potential through innovative synthetic strategies and computational modeling techniques。 As our understanding of molecular interactions deepens,compounds like this will undoubtedly play an increasingly important role in developing next-generation pharmaceuticals。

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